molecular formula C16H11ClN2O B496607 2-chloro-N-quinolin-2-ylbenzamide CAS No. 700347-11-1

2-chloro-N-quinolin-2-ylbenzamide

Cat. No.: B496607
CAS No.: 700347-11-1
M. Wt: 282.72g/mol
InChI Key: WAFIEVGSVMCPPA-UHFFFAOYSA-N
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Description

2-chloro-N-quinolin-2-ylbenzamide is a chemical compound offered for research and development purposes. Compounds based on the quinoline scaffold, such as this benzamide derivative, are of significant interest in medicinal and synthetic chemistry due to their broad biological profiles and utility as synthetic intermediates . Quinoline core structures are known to exhibit a range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making them valuable templates in drug discovery efforts . Furthermore, derivatives of N-(quinolin-8-yl)benzamide are frequently employed in modern synthetic methodology, serving as key substrates for pioneering metal-catalyzed C-H functionalization reactions to create more complex molecular architectures . Researchers utilize this compound under the strict understanding that it is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

700347-11-1

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72g/mol

IUPAC Name

2-chloro-N-quinolin-2-ylbenzamide

InChI

InChI=1S/C16H11ClN2O/c17-13-7-3-2-6-12(13)16(20)19-15-10-9-11-5-1-4-8-14(11)18-15/h1-10H,(H,18,19,20)

InChI Key

WAFIEVGSVMCPPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=CC=C3Cl

solubility

1.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the benzamide or quinoline rings, which alter physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Chloro-N-quinolin-2-ylbenzamide 2-Cl (benzamide), quinolin-2-yl (amide) ~296.75* Planar quinoline, chloro for lipophilicity
4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide 4-Cl, 2-NO₂ (benzamide); 2-Me (quinoline) 341.75 Nitro group enhances electron-withdrawing effects
2-Chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide 2-Cl, 5-NO₂ (benzamide); quinolin-2-yloxy 419.82 Extended conjugation, higher logP (6.44)
2-Chloro-N-isopropylbenzamide Isopropyl (amide), 2-Cl (benzamide) 211.68 Reduced steric hindrance, lower molecular weight

*Calculated based on molecular formula (C₁₆H₁₁ClN₂O).

Key Observations:

  • Electron-withdrawing groups (e.g., NO₂ in ) increase polarity but may reduce membrane permeability despite enhancing binding affinity to charged targets.
  • Chloro placement : 2-Cl vs. 4-Cl () affects dipole moments and intermolecular interactions.

Physicochemical Properties

Property This compound 2-Chloro-5-nitro analog 4-Chloro-2-nitro analog
Molecular Weight ~296.75 419.82 341.75
LogP (Predicted) ~3.5* 6.44 ~4.2
Polar Surface Area (Ų) ~52 97.04 ~95

*Estimated using fragment-based methods.

Implications:

  • Polar surface area (PSA) correlates with hydrogen-bonding capacity; nitro groups (PSA >90 Ų) may improve water solubility but reduce passive diffusion.

Crystallographic Insights

The crystal structure of a related compound, 2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide (), reveals a distorted amide bond geometry (C–N–C angle ~120°) and intermolecular hydrogen bonding. Comparable distortions in this compound could influence packing efficiency and melting points .

Preparation Methods

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL) at 0°C. The mixture is stirred for 2 hours at room temperature, followed by solvent removal under reduced pressure to yield 2-chlorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Coupling with Quinolin-2-amine

Quinolin-2-amine (10 mmol) is dissolved in DCM (50 mL) with triethylamine (Et₃N, 20 mmol) as a base. 2-Chlorobenzoyl chloride (11 mmol) is added dropwise at 0°C, and the reaction is stirred for 4 hours. Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is extracted, washed with saturated NaHCO₃, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). The product is obtained as a white solid with a melting point of 158–160°C and a yield of 78–82%.

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.59 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.80–7.56 (m, 8H, aromatic).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Direct Condensation Using Quinoline N-Oxide

A regioselective one-pot method employs quinoline N-oxide as a starting material to avoid harsh acyl chloride conditions. In this approach, quinoline N-oxide (0.3 mmol), 2-chlorobenzoic acid (0.33 mmol), and p-toluenesulfonic acid (TsOH·H₂O, 0.36 mmol) are heated at 150°C in acetonitrile (7 mL) for 12 hours. The reaction proceeds via in situ activation of the carboxylic acid, forming the amide bond directly. Purification by column chromatography (ethyl acetate/hexane, 1:3) yields this compound in 85% yield.

Advantages:

  • Eliminates the need for SOCl₂, enhancing safety.

  • Higher functional group tolerance due to milder conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-chlorobenzoic acid (1 mmol), quinolin-2-amine (1.1 mmol), and N,N-diisopropylcarbodiimide (DIC, 1.2 mmol) in DMF (5 mL) is irradiated at 100°C for 20 minutes. The crude product is precipitated in water and recrystallized from ethanol, achieving a 90% yield.

Comparative Data:

MethodYield (%)TimePurity (%)
Acid chloride coupling78–826 hours98
Direct condensation8512 hours97
Microwave-assisted9020 minutes99

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry, this compound is synthesized on Wang resin. The resin-bound quinolin-2-amine (1 mmol) is treated with 2-chlorobenzoic acid (1.2 mmol), HOBt (1.2 mmol), and DIC (1.5 mmol) in DMF for 24 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the product, which is isolated in 75% yield after lyophilization.

Challenges and Optimizations

Byproduct Formation

Competitive O-acylation is observed in acid chloride methods, producing trace amounts of 2-chlorobenzoic quinolin-2-yl ester. This is mitigated by using excess Et₃N (2.5 equiv.) and maintaining temperatures below 5°C during coupling.

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates but complicate purification. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (80%) with easier solvent recovery .

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